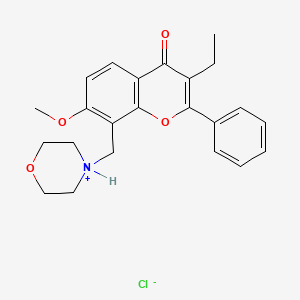
Acetanilide, 3'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 3-chloro-2-methylaniline with diethylazanium chloride under controlled conditions. One method involves dissolving polysulfide in water, stirring, adding ammonium salts, and heating to a temperature range of 30-105°C. The reaction mixture is then subjected to vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and cost-effectiveness. The use of catalysts such as nickel, platinum, or palladium can enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogenating agents, converting the compound into its reduced form.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve ambient temperatures and pressures, with some reactions requiring catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced aniline derivatives, and substituted aniline compounds, depending on the reaction type and conditions .
Aplicaciones Científicas De Investigación
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of [2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and nucleic acids, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Quinoline Derivatives: Compounds with a quinoline ring structure, known for their versatile applications in medicinal chemistry.
Uniqueness
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is unique due to its specific structure, which includes a chloro-substituted aniline moiety and a diethylazanium chloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
77966-46-2 |
|---|---|
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
[2-(3-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-8-6-7-11(14)10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Clave InChI |
QUHMNMSROUSUOR-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=C(C(=CC=C1)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
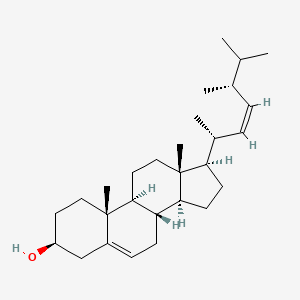
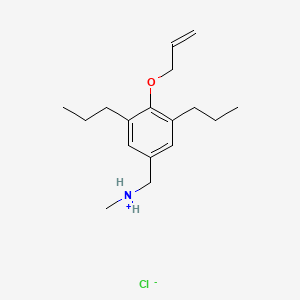
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)

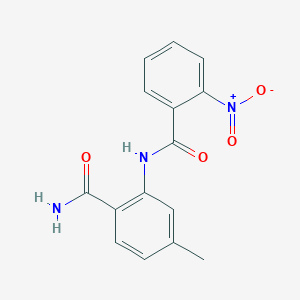

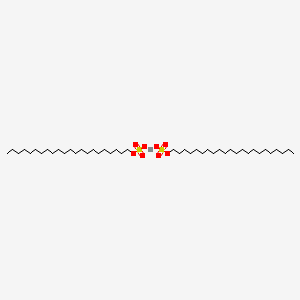
![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
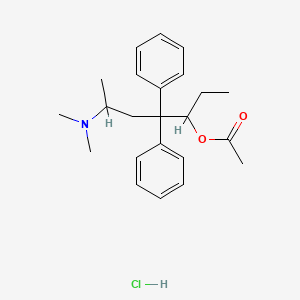
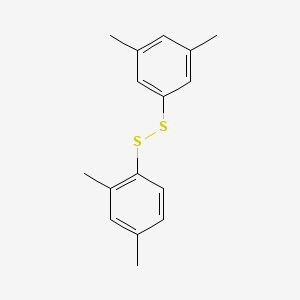

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
